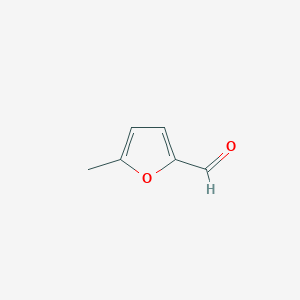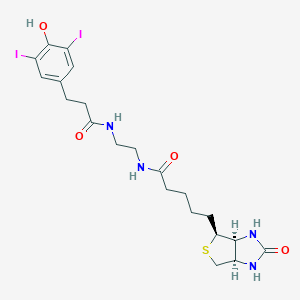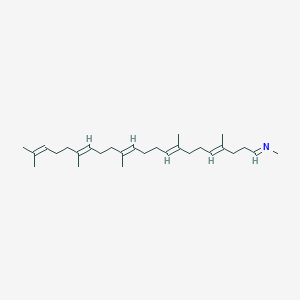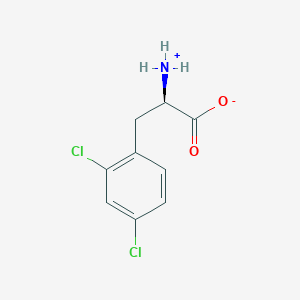
(2R)-2-azaniumyl-3-(2,4-dichlorophenyl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-azaniumyl-3-(2,4-dichlorophenyl)propanoate, commonly known as DAPT, is a chemical compound that has been widely used in scientific research. It is a gamma-secretase inhibitor that has been shown to have potential therapeutic effects in various diseases, including Alzheimer's disease, cancer, and cardiovascular disease.
Mécanisme D'action
DAPT works by inhibiting the activity of gamma-secretase, an enzyme that is involved in the cleavage of various proteins, including amyloid precursor protein and Notch. By inhibiting gamma-secretase, DAPT reduces the production of amyloid beta peptides and Notch intracellular domain, which are involved in the development of Alzheimer's disease and cancer, respectively.
Effets Biochimiques Et Physiologiques
DAPT has been shown to have various biochemical and physiological effects. In Alzheimer's disease, DAPT reduces the production of amyloid beta peptides and reduces the deposition of amyloid plaques in the brain. In cancer, DAPT inhibits the Notch signaling pathway, which leads to reduced cell proliferation and survival. In cardiovascular disease, DAPT has anti-inflammatory effects and inhibits smooth muscle cell proliferation, which can reduce the risk of atherosclerosis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using DAPT in lab experiments is its specificity for gamma-secretase inhibition. DAPT has been shown to have minimal off-target effects, which makes it a reliable tool for studying the role of gamma-secretase in various diseases. However, one of the limitations of using DAPT is its potential cytotoxicity at high concentrations. Researchers need to carefully optimize the concentration of DAPT to avoid any potential cytotoxic effects.
Orientations Futures
There are several future directions for the use of DAPT in scientific research. One direction is to further investigate its therapeutic potential in various diseases, including Alzheimer's disease, cancer, and cardiovascular disease. Another direction is to explore its potential use in combination with other drugs to enhance its therapeutic effects. Additionally, researchers can investigate the potential side effects of DAPT and develop strategies to minimize them.
Conclusion:
In conclusion, DAPT is a gamma-secretase inhibitor that has been widely used in scientific research for its potential therapeutic effects in various diseases. Its specificity for gamma-secretase inhibition makes it a reliable tool for studying the role of gamma-secretase in disease development. However, its potential cytotoxicity at high concentrations needs to be carefully considered. Future research can further explore its therapeutic potential and potential side effects.
Méthodes De Synthèse
DAPT can be synthesized by reacting (R)-3-amino-2-hydroxypropionic acid with 2,4-dichlorobenzaldehyde in the presence of acetic acid and sodium cyanoborohydride. The resulting product is then treated with hydrochloric acid to obtain DAPT as a hydrochloride salt.
Applications De Recherche Scientifique
DAPT has been extensively studied for its potential therapeutic effects in various diseases. In Alzheimer's disease, DAPT has been shown to inhibit the production of amyloid beta peptides, which are believed to play a major role in the development of the disease. In cancer, DAPT has been shown to inhibit the Notch signaling pathway, which is involved in cell proliferation and survival. In cardiovascular disease, DAPT has been shown to have anti-inflammatory effects and to inhibit smooth muscle cell proliferation.
Propriétés
Numéro CAS |
114872-48-9 |
|---|---|
Nom du produit |
(2R)-2-azaniumyl-3-(2,4-dichlorophenyl)propanoate |
Formule moléculaire |
C9H9Cl2NO2 |
Poids moléculaire |
234.08 g/mol |
Nom IUPAC |
(2R)-2-azaniumyl-3-(2,4-dichlorophenyl)propanoate |
InChI |
InChI=1S/C9H9Cl2NO2/c10-6-2-1-5(7(11)4-6)3-8(12)9(13)14/h1-2,4,8H,3,12H2,(H,13,14)/t8-/m1/s1 |
Clé InChI |
GWHQTNKPTXDNRM-MRVPVSSYSA-N |
SMILES isomérique |
C1=CC(=C(C=C1Cl)Cl)C[C@H](C(=O)[O-])[NH3+] |
SMILES |
C1=CC(=C(C=C1Cl)Cl)CC(C(=O)[O-])[NH3+] |
SMILES canonique |
C1=CC(=C(C=C1Cl)Cl)CC(C(=O)[O-])[NH3+] |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4-Methylfuro[3,2-c]pyridine 5-oxide](/img/structure/B50956.png)
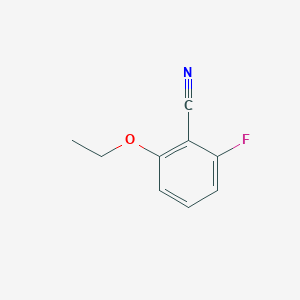


![3-[(2-Carboxyethyl)thio]-7-bromo-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B50963.png)


